Anaerobic Spectrum Differentiation: SQ 30,957 vs. the Diazoquinone Cremeomycin
SQ 30,957 exhibits a fundamentally different antibacterial spectrum compared to the structurally related diazoquinone cremeomycin. While SQ 30,957 demonstrates potent, selective activity against anaerobic bacteria (e.g., Clostridium, Bacteroides) [1], cremeomycin is primarily active against Gram-positive bacteria, including MRSA . This divergence in target pathogen range is a direct consequence of their distinct substitution patterns (4-diazo-3-methoxy vs. 1-carboxy-4-methoxy-5-diazo-6-oxo).
| Evidence Dimension | Antibacterial spectrum (MIC) |
|---|---|
| Target Compound Data | MIC: 0.4 μg/mL (Clostridium, Bacteroides); 0.2 μg/mL (Haemophilus) [1] |
| Comparator Or Baseline | Cremeomycin: MIC 0.2-0.39 μg/mL (MRSA, Gram-positive bacteria) |
| Quantified Difference | SQ 30,957 targets anaerobes; cremeomycin targets Gram-positive aerobes. |
| Conditions | Standard agar/broth dilution susceptibility testing (in vitro) |
Why This Matters
Selection for anaerobic research mandates SQ 30,957; cremeomycin would be an inappropriate tool for the same experiments.
- [1] Singh PD, Johnson JH, Aklonis CA, O'Sullivan J. SQ 30,957, a new antibiotic produced by Penicillium funiculosum. Taxonomy, fermentation, isolation, structure determination, synthesis and antibacterial activity. J Antibiot (Tokyo). 1986 Aug;39(8):1054-8. doi: 10.7164/antibiotics.39.1054. View Source
